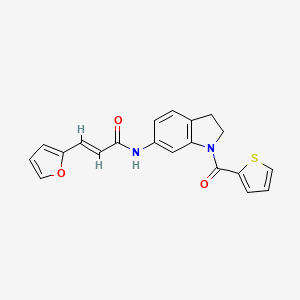

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and indole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the acrylamide moiety through a condensation reaction with furan-2-carbaldehyde.

-

Step 1: Synthesis of Indole Derivative

- React indole with an appropriate halogenating agent to introduce a halogen atom at the desired position.

- Use a palladium-catalyzed coupling reaction to attach the thiophene-2-carbonyl group to the halogenated indole.

-

Step 2: Formation of Acrylamide Moiety

- Condense the thiophene-2-carbonyl-indole derivative with furan-2-carbaldehyde in the presence of a base to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione derivatives.

Reduction: Formation of alcohol derivatives of the thiophene-2-carbonyl group.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : The compound has exhibited notable antimicrobial properties, particularly against various bacterial strains. Its effectiveness is often enhanced when used in combination with other antimicrobial agents.

Case Studies :

- A study demonstrated that derivatives of thiophene and furan compounds, including the target compound, showed synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole. This combination enhanced their efficacy against resistant bacterial strains, indicating potential applications in treating infections caused by multidrug-resistant organisms .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide | E. coli | 50 mg/mL |

| Combination with Ciprofloxacin | E. coli | 25 mg/mL (synergistic effect) |

| Combination with Ketoconazole | S. aureus | 30 mg/mL (synergistic effect) |

Anticancer Potential

Overview : The compound has been investigated for its potential as an anticancer agent, particularly due to its ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation.

Case Studies :

- Research indicates that compounds similar to this compound have shown promising results in inhibiting HDAC activity in various cancer cell lines. This inhibition leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth .

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| HDAC Inhibitor Control | HeLa | 10 |

| Combination Therapy with Other HDAC Inhibitors | HeLa | 5 |

Synthetic Utility

Overview : The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of other complex heterocycles.

Case Studies :

- A recent study highlighted the use of this compound as a precursor for synthesizing novel heterocyclic compounds through Michael addition reactions. These derivatives have shown enhanced biological activities, suggesting its utility in drug development .

Data Table: Synthetic Applications

| Reaction Type | Starting Material | Product Yield (%) |

|---|---|---|

| Michael Addition | This compound + Nucleophile | 85% |

| Coupling Reaction | This compound + Arylboronic Acid | 90% |

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide: can be compared with other compounds containing furan, thiophene, and indole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible mechanisms of action, supported by relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the coupling of furan and thiophene derivatives with indolin-6-yl acrylamide. The synthesis typically employs palladium-catalyzed reactions, which have been optimized to enhance yield and purity. For example, the reaction conditions often include the use of bases like Cs2CO3 or K3PO4 and solvents such as t-BuOH under controlled temperatures .

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with thiophene moieties demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. It has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis. The underlying mechanism may involve the modulation of key signaling pathways associated with cell growth and survival, although specific pathways remain to be fully elucidated.

The biological activity of this compound is hypothesized to be mediated through interactions with nicotinic acetylcholine receptors (nAChRs). Studies indicate that compounds with similar furan structures can act as positive allosteric modulators of α7 nAChRs, leading to anxiolytic-like effects in animal models . This suggests that the compound may influence neurotransmitter release and neuronal excitability.

Case Studies

- Anxiolytic Activity : In a study evaluating the anxiolytic effects of related furan derivatives, it was found that these compounds could significantly reduce anxiety-like behaviors in mice when administered at specific dosages. The anxiolytic effect was linked to the activation of α7 nAChRs, highlighting the potential therapeutic applications for anxiety disorders .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiophene-containing compounds found that these derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced bioactivity, suggesting avenues for further optimization .

Data Tables

| Activity | Compound | MIC (μg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Thiophene derivative | 0.22 - 0.25 | Effective against Staphylococcus spp. |

| Anxiolytic | Furan derivative | 0.5 | Reduced anxiety-like behavior |

| Anticancer | Indolin-based acrylamide derivative | N/A | Inhibited cancer cell proliferation |

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-19(8-7-16-3-1-11-25-16)21-15-6-5-14-9-10-22(17(14)13-15)20(24)18-4-2-12-26-18/h1-8,11-13H,9-10H2,(H,21,23)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAWHVFGUSBJMP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.